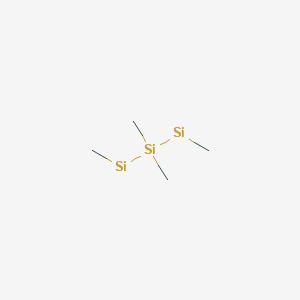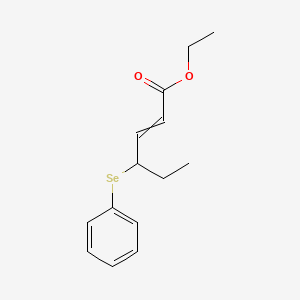![molecular formula C14H14OSe B14355277 1-Methoxy-4-[(4-methylphenyl)selanyl]benzene CAS No. 90158-88-6](/img/structure/B14355277.png)
1-Methoxy-4-[(4-methylphenyl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[(4-methylphenyl)selanyl]benzene is an organic compound that features a methoxy group and a methylphenylselanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-[(4-methylphenyl)selanyl]benzene typically involves the reaction of 1-methoxy-4-iodobenzene with 4-methylphenylselenol in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenol. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-[(4-methylphenyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-Methoxy-4-[(4-methylphenyl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties, as selenium-containing compounds are known to exhibit such activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: The compound may be used in the development of materials with specific electronic or optical properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[(4-methylphenyl)selanyl]benzene involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, which can modulate the activity of various enzymes and proteins. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-4-[(4-methoxyphenyl)selanyl]benzene
- 1-Methoxy-4-[(4-methylphenyl)tellanyl]benzene
- 1-Methoxy-4-[(4-methylphenyl)thio]benzene
Uniqueness: 1-Methoxy-4-[(4-methylphenyl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. Selenium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications.
Propriétés
Numéro CAS |
90158-88-6 |
|---|---|
Formule moléculaire |
C14H14OSe |
Poids moléculaire |
277.23 g/mol |
Nom IUPAC |
1-methoxy-4-(4-methylphenyl)selanylbenzene |
InChI |
InChI=1S/C14H14OSe/c1-11-3-7-13(8-4-11)16-14-9-5-12(15-2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
FYQPZMRKWPHZKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Se]C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)
![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
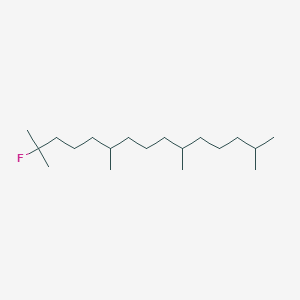
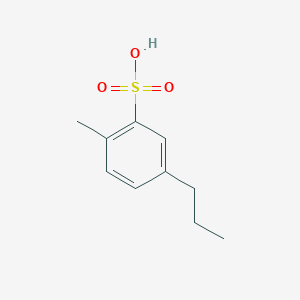

![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
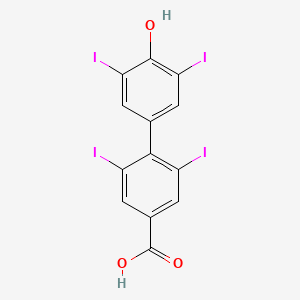
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)

![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)

